4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole
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Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole is a useful research compound. Its molecular formula is C22H13ClF6N2O and its molecular weight is 470.8. The purity is usually 95%.
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Biological Activity
The compound 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a complex arrangement of aromatic rings and a furan moiety, which are known to influence biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HCT-116 (colon cancer)
The IC50 values for these cell lines indicate the concentration required to inhibit cell viability by 50%, showcasing its potency in cancer treatment. For instance, the compound demonstrated an IC50 value of 15.63 µM against MCF-7 cells, comparable to established chemotherapeutic agents like Tamoxifen .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis. Flow cytometry assays have revealed that treatment with the compound leads to increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells. This suggests that it may activate apoptotic pathways, leading to programmed cell death in malignant cells .
Antifungal Activity
In addition to its anticancer properties, the compound has been evaluated for antifungal activity. It belongs to the imidazole class of compounds, which are known for their ability to inhibit ergosterol biosynthesis in fungi. Triflumizole, a related imidazole derivative, has shown effectiveness against various fungal pathogens by disrupting cell membrane integrity . Although specific data on this compound's antifungal activity is limited, its structural similarity suggests potential efficacy.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its therapeutic application. Toxicity studies have indicated that while it may exhibit beneficial biological activities, there are potential risks associated with its use. Key findings from toxicological evaluations include:
- Liver Toxicity : Similar compounds in the imidazole class have shown hepatotoxic effects in animal models, including increased liver weight and signs of fatty degeneration .
- Developmental Toxicity : Studies on related compounds have indicated potential developmental risks at high doses .
Case Studies
Several case studies have reported on the biological effects of related compounds within the same chemical family. For example:
- Study on Triflumizole : This study assessed the effects of triflumizole on various animal models and found significant liver alterations and reproductive toxicity at elevated doses .
- Cytotoxicity Evaluation : A comparative study evaluated various imidazole derivatives and their cytotoxic effects across different cancer cell lines, confirming that structural modifications can enhance or diminish biological activity .
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF6N2O/c1-11-19(13-5-6-16(23)15(10-13)22(27,28)29)31-20(30-11)18-8-7-17(32-18)12-3-2-4-14(9-12)21(24,25)26/h2-10H,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRZZMOXRTMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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